molecular formula C25H22N2O8 B13872126 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate

4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate

Cat. No.: B13872126
M. Wt: 478.4 g/mol
InChI Key: PDNCLFWZMMRDCA-UHFFFAOYSA-N
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Description

4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound that features a benzyl group, a nitrophenyl group, and a phenylmethoxycarbonylamino group attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. One common method involves the protection of hydroxy and amino groups using benzyl and phenylmethoxycarbonyl groups, followed by coupling with a nitrophenyl derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of polymer-supported catalysts to facilitate the reactions and improve yields. For example, the use of polymer-supported palladium nanoparticles has been reported to achieve high yields in the debenzylation of similar compounds .

Chemical Reactions Analysis

Types of Reactions

4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group typically yields an amine derivative .

Scientific Research Applications

4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The benzyl and phenylmethoxycarbonyl groups serve as protective groups that can be selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo selective deprotection and reduction reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C25H22N2O8

Molecular Weight

478.4 g/mol

IUPAC Name

4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C25H22N2O8/c28-23(33-16-18-7-3-1-4-8-18)15-22(26-25(30)34-17-19-9-5-2-6-10-19)24(29)35-21-13-11-20(12-14-21)27(31)32/h1-14,22H,15-17H2,(H,26,30)

InChI Key

PDNCLFWZMMRDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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